molecular formula C19H23BrN2 B1652802 N-(4-ethylbenzyl)-2-(1H-indol-3-yl)ethanamine hydrobromide CAS No. 1609400-36-3

N-(4-ethylbenzyl)-2-(1H-indol-3-yl)ethanamine hydrobromide

Cat. No.: B1652802
CAS No.: 1609400-36-3
M. Wt: 359.3
InChI Key: LHIRFJCNVCCPCI-UHFFFAOYSA-N
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Description

N-(4-ethylbenzyl)-2-(1H-indol-3-yl)ethanamine hydrobromide is a chemical compound that belongs to the class of indole derivatives This compound is characterized by the presence of an indole ring, an ethylbenzyl group, and an ethanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethylbenzyl)-2-(1H-indol-3-yl)ethanamine hydrobromide typically involves several steps:

    Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Introduction of the Ethylbenzyl Group: The ethylbenzyl group can be introduced through Friedel-Crafts alkylation, where ethylbenzene reacts with an indole derivative in the presence of a Lewis acid catalyst.

    Formation of the Ethanamine Moiety: The ethanamine moiety can be introduced through reductive amination, where an indole derivative reacts with an aldehyde or ketone in the presence of a reducing agent such as sodium cyanoborohydride.

    Formation of the Hydrobromide Salt: The final step involves the reaction of the free base with hydrobromic acid to form the hydrobromide salt.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using the same synthetic routes mentioned above. The reactions are optimized for higher yields and purity, and the processes are scaled up to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethylbenzyl)-2-(1H-indol-3-yl)ethanamine hydrobromide undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, where the indole ring or the ethylbenzyl group is oxidized to form corresponding oxides.

    Reduction: The compound can undergo reduction reactions, where the indole ring or the ethanamine moiety is reduced to form corresponding reduced products.

    Substitution: The compound can undergo substitution reactions, where functional groups on the indole ring or the ethylbenzyl group are substituted with other groups.

Common Reagents and Conditions

Common reagents and conditions used in these reactions include:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Reagents such as halogens or nucleophiles in the presence of a catalyst or under specific reaction conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the indole ring may yield indole oxides, while reduction of the ethanamine moiety may yield corresponding amines.

Scientific Research Applications

N-(4-ethylbenzyl)-2-(1H-indol-3-yl)ethanamine hydrobromide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with biological targets such as enzymes and receptors.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of N-(4-ethylbenzyl)-2-(1H-indol-3-yl)ethanamine hydrobromide involves its interactions with molecular targets and pathways in biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

N-(4-ethylbenzyl)-2-(1H-indol-3-yl)ethanamine hydrobromide can be compared with other similar compounds, such as:

    N-(4-methylbenzyl)-2-(1H-indol-3-yl)ethanamine hydrobromide: This compound has a methyl group instead of an ethyl group on the benzyl moiety.

    N-(4-chlorobenzyl)-2-(1H-indol-3-yl)ethanamine hydrobromide: This compound has a chlorine atom instead of an ethyl group on the benzyl moiety.

    N-(4-fluorobenzyl)-2-(1H-indol-3-yl)ethanamine hydrobromide: This compound has a fluorine atom instead of an ethyl group on the benzyl moiety.

The uniqueness of this compound lies in its specific chemical structure, which may confer distinct biological activities and properties compared to other similar compounds.

Properties

IUPAC Name

N-[(4-ethylphenyl)methyl]-2-(1H-indol-3-yl)ethanamine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2.BrH/c1-2-15-7-9-16(10-8-15)13-20-12-11-17-14-21-19-6-4-3-5-18(17)19;/h3-10,14,20-21H,2,11-13H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHIRFJCNVCCPCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CNCCC2=CNC3=CC=CC=C32.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1609400-36-3
Record name 1H-Indole-3-ethanamine, N-[(4-ethylphenyl)methyl]-, hydrobromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1609400-36-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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